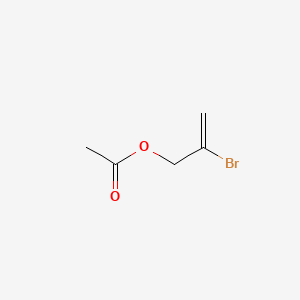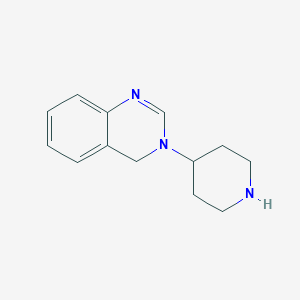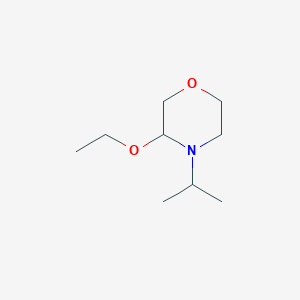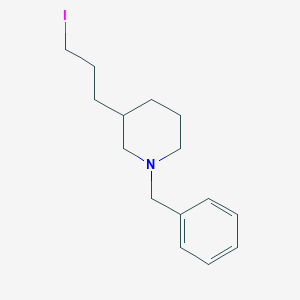
1-Benzyl-3-(3-iodopropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and iodopropyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced through the reaction of the benzylpiperidine intermediate with 1,3-diiodopropane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups such as azides, thiocyanates, and alkoxides.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives of the benzyl group.
Reduction: Products include reduced piperidine derivatives with different substituents.
科学的研究の応用
1-Benzyl-3-(3-iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic, analgesic, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter receptors and enzyme inhibitors.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-Benzyl-3-(3-iodopropyl)piperidine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The benzylpiperidine group is known to interact with cholinesterase receptors, inhibiting their activity and affecting neurotransmitter levels in the brain.
Enzyme Inhibition: The compound can inhibit various enzymes, including acetylcholinesterase and monoamine oxidase, which play roles in neurotransmitter metabolism and signaling.
Cell Signaling Pathways: The iodopropyl group can participate in cell signaling pathways, affecting cellular responses and functions.
類似化合物との比較
1-Benzyl-3-(3-iodopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the iodopropyl group, making it less reactive in nucleophilic substitution reactions.
3-(3-Iodopropyl)piperidine: Lacks the benzyl group, making it less effective in interacting with cholinesterase receptors.
1-Benzyl-4-(3-iodopropyl)piperidine: Has the iodopropyl group at a different position, affecting its reactivity and biological activity.
These comparisons highlight the unique reactivity and biological activity of this compound, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C15H22IN |
|---|---|
分子量 |
343.25 g/mol |
IUPAC名 |
1-benzyl-3-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChIキー |
GMXGRAUDOUOFLI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


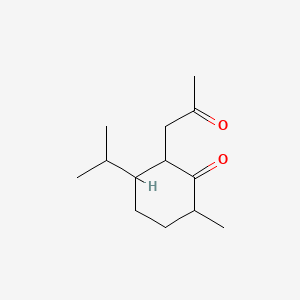
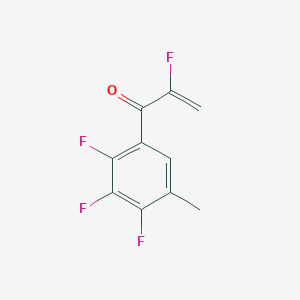


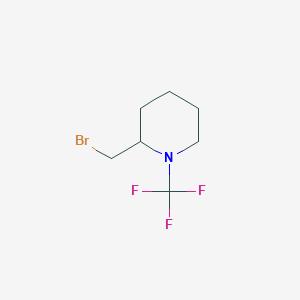
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
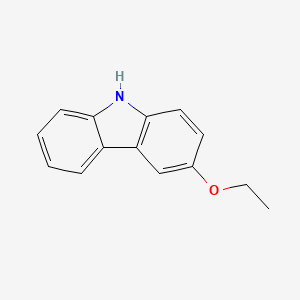

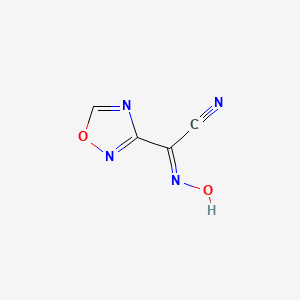
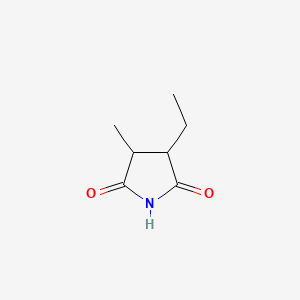
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
